10-Pyrenedecanoic acid
Description
Overview of Fluorescent Fatty Acid Analogs in Biochemical Probing
Fluorescent fatty acid analogs are indispensable tools in biochemistry and cell biology, designed to mimic their natural counterparts while carrying a fluorescent reporter group. These probes allow for the investigation of lipid trafficking, metabolism, and the dynamics of cellular membranes in real-time. nih.govresearchgate.net By incorporating a fluorophore, such as pyrene (B120774), BODIPY (dipyrrometheneboron difluoride), or dansyl groups, into a fatty acid structure, researchers can visualize and quantify lipid-related processes within living cells and artificial membrane systems. nih.govchemical-suppliers.eu
These analogs are utilized in a wide array of applications, including the study of lipid uptake, transport between organelles, and incorporation into complex lipids like phospholipids (B1166683) and triacylglycerols. nih.govontosight.ai The choice of fluorophore is critical; for instance, BODIPY-based probes are known for their high quantum yield and are efficiently integrated into cellular lipids, making them suitable for screening inhibitors of lipid biosynthesis. nih.gov Other probes, like 11-(dansylamino)undecanoic acid (DAUDA), have been used to investigate specific binding sites on proteins such as serum albumin. chemical-suppliers.eu The position of the fluorescent label on the fatty acid chain—whether at the end (omega-labeled) or within the acyl chain—determines its location within the lipid bilayer and its sensitivity to the surrounding microenvironment. ontosight.ai
Historical Context of Pyrene Derivatives in Scientific Inquiry
Pyrene, a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, has long captured the interest of the scientific community due to its unique photophysical properties and structural versatility. chemsrc.comabcam.com Its derivatives are central to various fields, including materials science, organic electronics, and environmental chemistry. acs.org A key characteristic of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations. When a pyrene molecule in an excited state encounters a ground-state molecule, they can form a transient dimer that emits light at a longer, red-shifted wavelength compared to the single monomer emission. thermofisher.comresearchgate.net This concentration-dependent fluorescence is highly sensitive to the probe's mobility and local concentration, a property that has been extensively exploited in biophysical studies.
Historically, the synthesis of pyrene derivatives has been a focus of organic chemistry, with significant research dedicated to functionalizing the pyrene core at its various positions to tune its properties for specific applications. chemsrc.comabcam.com Bromo-substituted pyrenes, for example, serve as crucial intermediates for creating more complex structures. abcam.com The development of pyrene-labeled lipids, first described in the 1970s, opened the door to their use as membrane probes. thermofisher.com These probes, including 10-Pyrenedecanoic acid, leverage the excimer-forming property of the pyrene moiety to provide insights into the dynamics and organization of lipid bilayers. capes.gov.br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-pyren-4-yldecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2/c27-24(28)15-7-5-3-1-2-4-6-10-21-18-22-13-8-11-19-16-17-20-12-9-14-23(21)26(20)25(19)22/h8-9,11-14,16-18H,1-7,10,15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALWPWSSDPKDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Purity Assessment of 10 Pyrenedecanoic Acid
Established Synthetic Methodologies
The synthesis of 10-Pyrenedecanoic acid is typically achieved through a multi-step process, commencing with the acylation of a pyrene (B120774) core, followed by reduction and subsequent functional group manipulation. A common and established route involves an initial Friedel-Crafts acylation, followed by a Wolff-Kishner reduction. rsc.orgscience.gov
The first step is a Friedel-Crafts acylation of pyrene. beilstein-journals.orgresearchgate.net This reaction typically uses a derivative of a ten-carbon dicarboxylic acid, such as sebacic acid, which is first converted to a more reactive species like an acid chloride (e.g., 10-chloro-10-oxodecanoyl chloride). The acylation is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), to yield a keto-acid intermediate, 10-oxo-10-(pyren-1-yl)decanoic acid. rsc.orgscience.gov
The second key step is the reduction of the ketone group introduced during acylation. The Wolff-Kishner reduction is highly effective for this transformation. rsc.org The keto-acid intermediate is treated with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. Heating this mixture facilitates the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-), yielding the final product, this compound. rsc.org
Table 1: Key Reactants and Reagents in the Synthesis of this compound This table is interactive. Click on the headers to sort.
| Step | Reactant/Intermediate | Reagents | Purpose |
|---|---|---|---|
| 1. Acylation | Pyrene, Sebacic acid derivative (e.g., 10-chloro-10-oxodecanoyl chloride) | Aluminum chloride (AlCl₃) | Catalyzes the electrophilic aromatic substitution to form a C-C bond between pyrene and the acyl chain. |
| 2. Reduction | 10-oxo-10-(pyren-1-yl)decanoic acid | Hydrazine hydrate (N₂H₄·H₂O), Potassium hydroxide (KOH) | Reduces the ketone carbonyl group to a methylene group. |
| 3. Work-up | Reaction Mixture | Hydrochloric acid (HCl) | Neutralizes the basic reaction mixture to protonate the carboxylate, yielding the final carboxylic acid. |
Advanced Purification and Characterization Techniques
Achieving high purity is essential for the reliable use of this compound as a fluorescent probe. A combination of chromatographic and spectroscopic methods is employed to purify the compound and verify its structural integrity and purity.
Chromatography is the cornerstone of purifying this compound from synthetic byproducts and starting materials.
Column Chromatography: Initial purification of the crude product is often performed using silica-based column chromatography. nih.gov This technique separates compounds based on their polarity, effectively removing many of the impurities generated during synthesis.
Thin-Layer Chromatography (TLC): TLC on silica (B1680970) plates is a rapid and effective method for monitoring the progress of the synthesis and assessing the purity of fractions from column chromatography. nih.gov However, TLC may not always resolve closely related impurities, and a single spot does not guarantee absolute purity. nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, reverse-phase HPLC (RP-HPLC) is the method of choice. nih.gov Research has shown that using a C18 reverse-phase column can successfully separate contaminants that are not visible by TLC. nih.gov A purity of over 99.9% can be achieved, sometimes requiring multiple passes through the HPLC system. nih.govabcam.com Gradient elution with a ternary solvent system on a silica column has also been described for resolving pyrene-labeled lipids. nih.gov
Gas Chromatography (GC): While not used for purification of the acid itself due to its low volatility, GC is used as an analytical tool to assess purity. The carboxylic acid is first converted to its more volatile methyl ester derivative. This technique has been shown to reveal impurities not detected by TLC, where a sample that appeared as a single spot on TLC was found to be only 92% pure by GC analysis. nih.gov
Table 2: Chromatographic Methods for this compound This table is interactive. Click on the headers to sort.
| Technique | Stationary Phase | Typical Use | Key Findings |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica | Reaction monitoring, preliminary purity check | Provides rapid assessment but can be insufficient for detecting all impurities. nih.gov |
| Column Chromatography | Silica | Bulk purification of crude product | Effective for removing major impurities post-synthesis. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Final high-purity purification | Capable of achieving >99% purity and separating structurally similar impurities. nih.govabcam.com |
| Gas Chromatography (GC) | Various | Purity analysis (of methyl ester derivative) | Highly sensitive for detecting volatile impurities not resolved by TLC. nih.gov |
Spectroscopic techniques are indispensable for confirming the chemical structure of the purified this compound and verifying its purity.
Fluorescence Spectroscopy: As a fluorescent probe, its photophysical properties are a key indicator of identity and purity. The fluorescence spectrum is characterized by distinct monomer emission peaks. Upon excitation, typically around 341-360 nm, it exhibits characteristic emission maxima. biorxiv.orgchemicalbook.com The primary monomer emission peak is observed around 377 nm. thermofisher.com The presence of impurities, such as those with an altered pyrene moiety, can be detected by changes in the fluorescence spectrum. nih.gov
UV-Visible Spectroscopy: UV-Vis spectroscopy is used to confirm the presence of the pyrene chromophore. The absorption spectrum in methanol (B129727) shows characteristic maxima (λmax) at approximately 325 nm and 341 nm. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The ¹H NMR spectrum provides signals for the aromatic protons of the pyrene ring (typically in the 7.8-8.3 ppm range), as well as distinct signals for the protons on the aliphatic chain, including the methylene group adjacent to the pyrene ring and the α-methylene group next to the carboxylic acid. rsc.org ¹³C NMR confirms the presence of all 26 carbon atoms, with characteristic chemical shifts for the carboxylic acid carbon (around 179 ppm), the aromatic carbons of the pyrene ring, and the aliphatic carbons of the decanoic acid chain. rsc.orglibretexts.org
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the molecule, confirming its molecular formula (C₂₆H₂₈O₂), which corresponds to a molecular weight of approximately 372.5 g/mol . nih.govnih.gov
Table 3: Spectroscopic Data for this compound This table is interactive. Click on the headers to sort.
| Technique | Parameter | Observed Value / Range |
|---|---|---|
| UV-Visible Spectroscopy | Absorption Maxima (λmax) in Methanol | ~325 nm, ~341 nm chemicalbook.com |
| Fluorescence Spectroscopy | Excitation Maximum (λex) | ~341 - 360 nm biorxiv.orgchemicalbook.com |
| Emission Maximum (λem) - Monomer | ~377 nm thermofisher.com | |
| Mass Spectrometry | Molecular Formula | C₂₆H₂₈O₂ nih.gov |
| Molecular Weight | ~372.5 g/mol nih.gov | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) - Pyrene Protons | ~7.8 - 8.3 ppm rsc.org |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) - Carboxyl Carbon | ~179 ppm rsc.org |
Spectroscopic Characterization and Photophysical Behavior
Fundamental Spectroscopic Properties in Research Contexts
10-Pyrenedecanoic acid is a fluorescent lipid analog widely employed as a probe in biophysical and materials science research. abcam.com Its spectroscopic signature is characterized by strong ultraviolet absorption and distinct fluorescence emission. The absorption maxima (λmax) have been reported at 325 nm and 341 nm when measured in methanol (B129727). chemicalbook.com Upon excitation, typically around 341 nm, the compound exhibits fluorescence emission with a maximum of approximately 377 nm. abcam.com
A key feature of the pyrene (B120774) fluorophore is the vibrational fine structure of its monomer emission spectrum. The relative intensities of these vibrational bands are highly sensitive to the polarity of the probe's immediate microenvironment. This solvatochromic effect allows researchers to deduce information about the location of the probe, for instance, whether it resides in a polar, hydrophilic region or a nonpolar, hydrophobic core of a lipid membrane. researchgate.net Consequently, this compound is frequently used for fluorescent labeling and to measure properties such as membrane fluidity, the formation of lipid aggregates, and as a substrate in enzyme assays. abcam.comchemicalbook.com
Table 1: Fundamental Spectroscopic Properties of this compound
| Property | Wavelength (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| Absorption Maxima (λmax) | 325, 341 | Methanol | chemicalbook.com |
| Excitation Maximum (Ex) | 341 | Not Specified | abcam.com |
Fluorescence Emission and Excimer Formation Dynamics
The fluorescence of this compound is notable for its concentration-dependent behavior, which gives rise to the formation of an excited-state dimer, or "excimer." This phenomenon is central to many of its applications.
At low concentrations or when dispersed in a matrix that prevents molecular association, this compound exhibits a characteristic, structured fluorescence spectrum corresponding to the isolated excited molecule, known as the monomer. This monomer emission displays several sharp peaks in the range of 377 nm to 397 nm. abcam.comniscpr.res.in
As the local concentration of the probe increases, a diffusion-mediated collision between an excited-state monomer and a ground-state monomer can lead to the formation of an excimer. acs.orgthermofisher.com This excimer is a short-lived species that has its own distinct emissive properties. It is characterized by a broad, structureless emission band at a significantly longer wavelength, typically centered around 470 nm to 485 nm. niscpr.res.inthermofisher.com The ratio of the fluorescence intensity of the excimer (Ie) to that of the monomer (Im) is directly proportional to the local concentration and mobility of the probe within its host environment. niscpr.res.in This Ie/Im ratio is a powerful analytical tool used to investigate the structural organization of artificial and biological membranes, including phenomena like phase separation, lipid-protein interactions, and membrane fusion. researchgate.netresearchgate.net
Table 2: Monomer and Excimer Emission Characteristics
| Species | Emission Peak Range (nm) | Spectral Feature | Reference |
|---|---|---|---|
| Monomer | 377 - 397 | Structured, sharp peaks | abcam.comniscpr.res.in |
The formation of excimers is a diffusion-controlled bimolecular process. acs.org Consequently, the kinetics of excimer formation can be exploited to determine the translational diffusion and mobility of the probe within a given medium. This technique has been extensively applied to measure the lateral diffusion coefficients of lipids and other molecules within membranes. acs.orgresearchgate.net For example, in studies using dipalmitoylphosphatidylcholine (DPPC) lipid bilayers, the lateral diffusion coefficient of a pyrenedecanoic acid-quencher system was determined to be 3.1 x 10⁻⁷ cm²/s in the liquid crystalline state (above the membrane's phase transition temperature). researchgate.net This method is sensitive enough to measure not only lateral mobility within a single layer but also transverse mobility, which involves the much slower exchange of lipids between the two leaflets of a bilayer. researchgate.net
Fluorescence Quenching Mechanisms and Applications
Fluorescence quenching is a process that results in a decrease in fluorescence intensity due to interactions with other chemical species, known as quenchers. This behavior is another well-studied aspect of this compound's photophysics.
The fluorescence of this compound can be quenched by various molecules. Studies have investigated the quenching effects of aromatic amines, such as N,N-dimethylaniline (DMA), in liposome (B1194612) environments. researchgate.net The nature of the quenching can provide insights into the physical state of the environment. In fluid membrane phases, where both the probe and quencher have high mobility, the process typically follows the Stern-Volmer equation, which describes a linear relationship between the reduction in fluorescence and the quencher concentration. researchgate.net This is characteristic of dynamic (or collisional) quenching.
However, in more rigid or ordered systems, such as in the gel phase of a lipid bilayer below its transition temperature, quenching behavior can become more complex. researchgate.net In such cases, researchers have observed non-linear Stern-Volmer plots and non-exponential fluorescence decays. researchgate.net This complex behavior can be analyzed using models for diffusion-controlled reactions in two dimensions, providing detailed information about restricted molecular motion. researchgate.net
The fluorescence of pyrene and its derivatives, including this compound, is known to be efficiently quenched by molecular oxygen. thermofisher.comresearchgate.net This property forms the basis for the development of optical oxygen sensors. researchgate.netgoogle.comgoogle.com The principle of these sensors relies on the fact that the fluorescence intensity of the immobilized probe decreases as the concentration of oxygen increases.
The sensitivity of such a sensor is often expressed as the ratio I₀/I₁₀₀, where I₀ and I₁₀₀ are the fluorescence intensities under 100% argon (zero oxygen) and 100% oxygen, respectively. researchgate.net For this compound chemisorbed onto an alumina (B75360) plate, I₀/I₁₀₀ values as high as 50.7 have been reported, indicating high sensitivity to oxygen. researchgate.net These sensing films can also exhibit good operational stability and rapid response times of around 10 seconds. researchgate.net
Table 3: Fluorescence Quenching Studies of this compound
| Quencher | System | Key Finding | Reference |
|---|---|---|---|
| N,N-dimethylaniline (DMA) | DPPC Liposomes | Quenching follows Stern-Volmer kinetics above phase transition temperature; non-linear below. | researchgate.net |
Förster Resonance Energy Transfer (FRET) Applications
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor molecule through dipole-dipole coupling. wikipedia.orgresearchgate.net This mechanism is highly sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular-scale distances. wikipedia.orgnih.govnih.gov The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, and also depends on the spectral overlap between the donor's emission and the acceptor's absorption spectrum, as well as the relative orientation of their transition dipoles. wikipedia.orgqmul.ac.uk
The pyrene moiety of this compound makes it an excellent donor fluorophore for FRET studies due to its distinct photophysical properties, including a long excited-state lifetime, high fluorescence quantum yield, and photostability. researchgate.net Its applications in FRET are diverse, ranging from the study of biological membranes and protein interactions to the development of sensitive enzymatic assays. wikipedia.orgthermofisher.com
Probing Lipid Dynamics and Membrane Properties
This compound and other pyrene-labeled lipids are frequently incorporated into lipid bilayers to study membrane structure and dynamics. researchgate.netresearchgate.net In FRET-based studies, this compound acts as the donor, and its energy transfer to a suitable acceptor can reveal information about lipid trafficking, membrane fusion, and the formation of lipid domains or rafts. wikipedia.orgthermofisher.com
Common acceptor fluorophores paired with pyrene derivatives in membrane studies include other fluorescent lipid analogs. The choice of the FRET pair is critical and depends on factors like spectral overlap and the specific biological question being addressed. qmul.ac.uk For instance, FRET has been employed to monitor the successful mixing of different membranes and to determine the surface density of components within a membrane. wikipedia.org
Enzyme Activity Assays
A significant application of this compound in FRET is in the development of assays for enzymes like phospholipase A2 (PLA2). In one such assay, a phospholipid substrate is synthesized with a pyrene-decanoyl chain at the sn-1 position and an arachidonyl chain at the sn-2 position. researchgate.net The assay utilizes vesicles containing this substrate. The enzymatic activity of cPLA2 releases this compound. In some assay designs, this product is transferred to a "sink" composed of acceptor-containing vesicles, leading to a detectable FRET signal. researchgate.netresearchgate.net Another approach involves vesicles containing 1,2-di(10-pyrenedecanoyl)-sn-glycero-3-phosphocholine, where the proximity of the pyrene units allows for excimer formation, and PLA2 activity alters the fluorescence signal. researchgate.net
A FRET-based biosensor for PLA2 has also been developed using quantum dot cluster (QDC)-loaded phospholipid micelles. researchgate.net In this system, the enzymatic release of this compound from the micelles can be detected through changes in the FRET signal, allowing for sensitive quantification of PLA2 activity. researchgate.net
Nucleic Acid and Protein Interaction Studies
While many studies use the pyrene moiety in general for FRET, the principles are directly applicable to this compound. The pyrene-perylene pair has been characterized for nucleic acid hybridization assays, demonstrating a high transfer efficiency (~100%) and a Förster distance of 22.3 Å. nih.gov Such systems allow for precise distance measurements in biomolecular complexes. nih.gov
In dendritic macromolecules, pyrene units at the periphery can act as donors to a central acceptor core, such as a porphyrin or fullerene C60. mdpi.comscience.gov These systems exhibit extremely high FRET efficiencies, often between 96% and 99%, demonstrating the effectiveness of pyrene as a FRET donor. mdpi.comscience.gov The quenching of pyrene monomer fluorescence is a key indicator of efficient energy transfer. mdpi.com FRET is also widely used to detect and track interactions between proteins and to measure intramolecular distances to study protein conformation and folding. wikipedia.orgresearchgate.net
The table below summarizes key FRET pairs involving the pyrene moiety as a donor and their reported characteristics in various research applications.
| Donor | Acceptor | Application Area | Reported FRET Efficiency / Förster Distance (R₀) | Source |
|---|---|---|---|---|
| Pyrene | Perylene | Nucleic Acid Hybridization | ~100% Efficiency; R₀ = 22.3 Å | nih.gov |
| Pyrene Dendrons | Porphyrin Core | Dendritic Energy Transfer | 97-99% | mdpi.comscience.gov |
| Pyrene | Fullerene C60 | Dendritic Energy Transfer | 96-98% | mdpi.com |
| Pyrene | Ruthenium Bipyridine Complex | Dendritic Energy Transfer | 96-98% | mdpi.com |
| This compound (in micelles) | Quantum Dot Cluster | Enzyme Sensing (PLA2) | Used to detect PLA2 in the range of 20-400 U/L | researchgate.net |
Interfacial and Self Assembly Phenomena
Aggregation Behavior in Various Media
The aggregation of PDA is a key phenomenon, significantly influencing its fluorescence properties. The pyrene (B120774) group allows for the formation of "excimers" (excited-state dimers), which are transient dimeric species formed when an excited-state molecule interacts with a ground-state molecule. researchgate.net This process is highly dependent on the proximity and orientation of the pyrene moieties, making PDA an effective probe for studying molecular organization. acs.orgcapes.gov.br
Initially, the broad, structureless emission observed in concentrated pyrene solutions was attributed solely to dynamic excimers, which exist only in the excited state. researchgate.net However, more recent studies indicate that pyrene derivatives like PDA can also form ground-state associated pairs or aggregates. researchgate.netdoshisha.ac.jp
Ground-State Aggregation: The formation of pre-associated dimers or larger aggregates in the ground state is influenced by interactions such as hydrophobic and π-stacking interactions between the pyrene rings. researchgate.net These ground-state aggregates can have distinct absorption and emission characteristics compared to the monomeric form.
Excited-State Aggregation (Excimer Formation): Upon photoexcitation, an excited pyrene molecule can interact with a nearby ground-state pyrene molecule to form an excimer. This is a diffusion-controlled process, and its efficiency is a measure of the local concentration and mobility of the probe molecules. acs.orgniscpr.res.in The fluorescence spectrum of the excimer is characteristically broad, structureless, and red-shifted compared to the structured monomer emission. researchgate.netgoogle.com The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is often used to quantify the extent of aggregation and probe the microenvironment. niscpr.res.incore.ac.uk
Studies on pyrene derivatives have quantitatively assessed the thermodynamics of these interactions. For instance, the excimer formation constant in water for a related pyrene derivative was found to be significantly larger than its ground-state dimerization constant, highlighting the favorability of excited-state association. researchgate.net
The solvent plays a critical role in the aggregation behavior of PDA by modulating the intermolecular forces between the molecules. researchgate.netmdpi.com
Polar vs. Nonpolar Solvents: In aqueous or polar environments, the hydrophobic pyrene units tend to aggregate to minimize contact with the solvent, a phenomenon driven by the hydrophobic effect. researchgate.net The addition of organic cosolvents like methanol (B129727) or pyridine (B92270) to aqueous solutions has been shown to diminish the ground-state aggregation propensity of pyrene derivatives, indicating that both hydrophobic and π-stacking interactions are crucial for the aggregation process. researchgate.net Conversely, in nonpolar solvents, aggregation can be driven by the association of the polar carboxylic acid groups. researchgate.net
Binary Solvent Systems: The aggregation-induced emission enhancement (AIEE) phenomenon has been observed for pyrene derivatives in binary solvent mixtures, such as acetonitrile/water. researchgate.net In such systems, as the fraction of the "poor" solvent (water) increases, the molecules aggregate, leading to an enhancement in fluorescence quantum yield and lifetime. researchgate.net This effect is attributed to the restriction of intramolecular motions in the aggregated state, which reduces non-radiative decay pathways.
The table below summarizes the effect of the solvent environment on PDA aggregation.
| Solvent Condition | Predominant Interaction | Effect on Aggregation |
| Aqueous/Polar Media | Hydrophobic Interactions, π-stacking | Promotes aggregation of pyrene moieties. researchgate.net |
| Nonpolar Media | Carboxylic acid association | Can lead to aggregation via head groups. researchgate.net |
| Aqueous + Organic Cosolvent | Disruption of hydrophobic interactions | Reduces ground-state aggregation. researchgate.net |
| Binary Solvent (e.g., ACN/Water) | Solvophobic effects | Induces aggregation and enhances emission (AIEE). researchgate.net |
Film Formation and Monolayer Studies
The amphiphilic nature of PDA makes it suitable for the fabrication of highly ordered thin films and monolayers at interfaces, which are valuable in materials science and for creating sensing devices. cymitquimica.comresearchgate.netmdpi.com
Vacuum deposition is a physical vapor deposition (PVD) method where a material is vaporized in a vacuum chamber and deposited onto a substrate to form a thin film. shincron.co.jpkorvustech.com This technique has been used to prepare thin films of PDA. researchgate.net
Fluorescence spectroscopy of vacuum-deposited PDA films on quartz substrates reveals the formation of pyrenyl aggregates and excimer sites. researchgate.net The characteristics of these films are highly dependent on the substrate and the film thickness.
Substrate Influence: The interaction between the PDA molecules and the substrate surface (e.g., hydrophilic vs. hydrophobic quartz) plays a significant role in the initial stages of film formation and the resulting structure of the molecular aggregates. researchgate.net
Film Thickness: The fluorescence spectra of the films change with increasing thickness, indicating an evolution in the aggregation state of the pyrene units. researchgate.net Studies on similar ω-(1-pyrenyl)alkanoic acids have shown that vacuum-deposited films can exhibit new fluorescence emissions from pyrenyl aggregates that are distinct from typical excimer fluorescence. researchgate.net
Laser-Assisted Deposition: The deposition process can be influenced by laser irradiation. In-situ fluorescence measurements during laser-assisted deposition of PDA have shown altered film properties compared to those prepared by conventional vacuum deposition. researchgate.net
Langmuir-Blodgett (LB) technology allows for the creation of highly organized monomolecular or multilayered films. mdpi.comwikipedia.org A Langmuir monolayer is formed by spreading an amphiphilic substance like PDA onto a liquid subphase (typically water). wikipedia.org This monolayer can then be transferred layer by layer onto a solid substrate to create a Langmuir-Blodgett film. wikipedia.orgbeilstein-journals.org
PDA and its close analogs, like pyrenedodecanoic acid, have been extensively studied in LB films, often mixed with other lipids or polymers. researchgate.netdtic.milnih.gov
Monolayer Characteristics: The properties of mixed monolayers containing pyrene-labeled fatty acids can be investigated by analyzing surface pressure-area (π-A) isotherms. These studies show that the pyrene derivative can be miscible with other components like stearic acid, though phase separation can also occur. researchgate.net
Excimer Formation in LB Films: The controlled environment of an LB film allows for precise manipulation of intermolecular distances. The ratio of excimer to monomer fluorescence (Ie/Im) in LB films containing pyrene derivatives is sensitive to the surface pressure at which the monolayer is transferred. dtic.mildtic.mil For instance, in monolayer films of PMMA containing pyrenedodecanoic acid, the Ie/Im ratio reached a maximum at a surface pressure of approximately 10 dyn/cm, suggesting a structural rearrangement in the film at that pressure. dtic.mil
Novel Aggregate Emission: In some LB films, unique fluorescence spectra have been observed. For example, LB films of 10-(1-(6-hexyl)pyrenyl)decanoic acid, a disubstituted pyrene derivative, showed a new, structured emission band at wavelengths shorter than normal excimers, while the typical monomer and excimer bands were absent. researchgate.net This was attributed to the formation of a novel excimer from pre-associated pyrene dimers. researchgate.net
The table below summarizes key findings from Langmuir-Blodgett film studies involving pyrene-alkanoic acids.
| System | Observation | Implication | Reference(s) |
| PMMA with 5 mol% Pyrenedodecanoic Acid | Ie/Im ratio peaks at ~10 dyn/cm transfer pressure. | A structural rearrangement occurs in the monolayer at this pressure. | dtic.mildtic.mil |
| Mixture of ω-(1-pyrenyl)alkanoic and arachidic acids | Fluorescence spectral changes upon laser irradiation. | Laser induces structural changes in fluorescent pyrenyl aggregates. | researchgate.net |
| 10-(1-(6-hexyl)pyrenyl)decanoic acid LB Film | Absence of normal monomer/excimer emission; new structured emission observed. | Formation of a novel excimer from pre-associated dimers. | researchgate.net |
Interactions with Biomolecular Systems and Model Membranes
Lipid-Protein and Lipid-Exogenous Compound Interactions
Perturbation of Bilayer Organization by Exogenous Compounds (e.g., Mycotoxins)
10-Pyrenedecanoic acid, as a fluorescent lipid analog, readily incorporates into lipid membranes and bilayers. abcam.com Its presence as an exogenous compound introduces significant local perturbations to the structural organization of the membrane. The pyrene (B120774) moiety, attached to the decanoic acid chain, is the primary cause of this disturbance.
Research using atomic-scale molecular dynamics simulations on pyrene-labeled phospholipids (B1166683) in a fluid dipalmitoylphosphatidylcholine (DPPC) lipid membrane reveals that the probe significantly perturbs the membrane structure in its immediate vicinity. tue.nl This perturbation leads to an enhanced ordering and tighter packing of the lipid acyl chains that are close to the probe. tue.nl The correlation length of this disturbance in the bilayer plane is estimated to be around 1.0-1.5 nm. tue.nl
A notable finding is that the ordering effect is not confined to the leaflet where the pyrene-labeled lipid resides. The pyrene group can interdigitate substantially into the opposing leaflet of the bilayer. tue.nl This inter-leaflet penetration means that lipids in the opposite monolayer also experience enhanced ordering and packing. tue.nl The orientation of the pyrene moiety itself is more varied and broader than that of the acyl tails of unlabeled lipids. tue.nl
While some fatty acids are known to counteract mycotoxins by inserting into the fungal membrane and disrupting it by increasing fluidity, the specific interaction of this compound with mycotoxins within the bilayer is not extensively detailed in the available research. mdpi.com However, its fundamental action as a membrane-deforming inclusion is well-established. tue.nlnih.gov The local disturbance it creates can alter the average elastic properties of the membrane. nih.gov
Table 1: Effects of this compound Incorporation on Bilayer Organization
| Parameter | Observed Effect | Reference |
| Membrane Structure | Significant perturbation in the vicinity of the probe. | tue.nl |
| Lipid Acyl Chain Order | Enhanced ordering and packing for lipids near the probe in both leaflets. | tue.nl |
| Probe Location | Substantial interdigitation of the pyrene moiety into the opposite leaflet. | tue.nl |
| Perturbation Range | Correlation length of approximately 1.0-1.5 nm in the bilayer plane. | tue.nl |
| Probe Orientation | More diverse and broader orientational distribution compared to non-labeled lipid tails. | tue.nl |
Membrane Fusion and Phospholipid Transfer Processes
This compound and other pyrene-labeled lipids are valuable optical probes for investigating dynamic processes in membranes, such as membrane fusion and phospholipid transfer. nih.gov The utility of these molecules stems from the unique spectroscopic property of the pyrene group to form "excited-state dimers" or excimers. nih.gov
When two pyrene moieties are in close proximity (within approximately 10 Å) and one is in an excited state, they can form an excimer which fluoresces at a longer wavelength (around 480 nm) compared to the monomer fluorescence (around 377-397 nm). The rate of excimer formation is dependent on the concentration and the lateral diffusion coefficient of the probe within the membrane. nih.gov This principle is harnessed to study lipid mixing, a key step in membrane fusion. For instance, pyrene phospholipids have been used as biological fluorescent probes to study the fusion of virus membranes with liposomes. acs.org By monitoring the change in the excimer-to-monomer fluorescence intensity ratio, researchers can deduce the rate of lipid transfer and mixing during fusion events. nih.govacs.org
The excimer formation technique is not limited to lateral mobility within a single membrane; it can also be used to measure transversal mobility, which includes the exchange of lipids between the two layers of a bilayer (flip-flop) or between the bilayers of different vesicles. nih.gov Pyrene fatty acids are known to be metabolically incorporated into various lipids, including phospholipids, by living cells. thermofisher.com This allows for the study of lipid transfer and distribution in biological systems. thermofisher.comnih.gov For example, studies have used 1-pyrenedecanoic acid to investigate lipid metabolism and the turnover of phospholipids in cultured fibroblasts. nih.gov The transfer of these fluorescent fatty acids liberated from phospholipid turnover can be tracked, providing insights into cellular lipid dynamics. nih.gov
Table 2: Applications of this compound in Studying Membrane Dynamics
| Process | Application/Methodology | Principle | Reference |
| Membrane Fusion | Used as a fluorescent probe to monitor lipid mixing between membranes (e.g., virus-liposome fusion). | The rate of excimer formation indicates the proximity and mixing of lipids from different membranes. | nih.govacs.org |
| Phospholipid Transfer (Lateral) | Measures the coefficient of lateral diffusion in fluid membranes. | The rate of excimer formation is directly related to the lateral mobility and concentration of the probe. | nih.gov |
| Phospholipid Transfer (Transversal) | Determines the rate of lipid exchange between bilayer leaflets (flip-flop) or between separate vesicles. | Changes in excimer formation reflect the movement of probes between different membrane environments. | nih.gov |
| Cellular Lipid Metabolism | Tracks the metabolic incorporation into and subsequent transfer of fluorescent lipids within cells. | Allows for the study of phospholipid turnover and distribution in live cells. | thermofisher.comnih.gov |
Enzymatic and Metabolic Investigations Using 10 Pyrenedecanoic Acid As a Probe
Enzyme Activity Assays
10-Pyrenedecanoic acid and its derivatives serve as substrates for several enzymes, enabling the development of sensitive fluorometric assays to determine their activity. These assays often rely on detecting the release of the fluorescent fatty acid or its conversion into a fluorescent product.
Phospholipase A2 Activity Determination
Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 ester bond in phospholipids (B1166683), releasing a fatty acid and a lysophospholipid. nih.gov The activity of PLA2 can be measured in real-time using a fluorometric assay with a synthetic phospholipid substrate containing a pyrene-decanoyl acyl chain at the sn-2 position, such as 1-palmitoyl-2-(10-pyrenedecanoyl)-phosphatidylglycerol (pyrenePG). nih.gov
In this assay, the pyrene-labeled phospholipid is incorporated into membrane vesicles. The pyrene (B120774) fluorophore exhibits different emission maxima depending on its environment; it forms excimers when in the vesicular form. nih.gov Upon hydrolysis by PLA2, the liberated this compound is released from the membrane and binds to bovine serum albumin (BSA) present in the aqueous phase. nih.gov This binding event leads to a shift in the fluorescence emission to that of monomeric pyrene, which can be monitored over time to determine the rate of PLA2 activity. nih.gov This method provides a sensitive and continuous assay for PLA2 function and is adaptable for screening potential inhibitors. nih.gov
Fatty Aldehyde Dehydrogenase Activity Monitoring
Fatty aldehyde dehydrogenase (FALDH) is a crucial enzyme responsible for the NAD-dependent oxidation of long-chain fatty aldehydes to their corresponding fatty acids. nih.govcreative-proteomics.com A deficiency in this enzyme leads to the rare genetic disorder, Sjögren-Larsson Syndrome. creative-proteomics.com
A robust and sensitive method to monitor FALDH activity involves the use of the fluorescent aldehyde, pyrenedecanal (B8019038), as a substrate. nih.govcreative-proteomics.com The enzymatic conversion of pyrenedecanal to this compound by FALDH can be quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. creative-proteomics.com This assay has been shown to be highly specific for FALDH compared to other aldehyde dehydrogenases. nih.gov The sensitivity of this method allows for the detection of FALDH activity in minute amounts of protein from various sources, including tissue microsomes and skin fibroblasts from patients. creative-proteomics.com
Research utilizing this assay has determined the distribution of FALDH activity across different tissues in mice, as shown in the table below.
Tissue Distribution of Fatty Aldehyde Dehydrogenase Activity in Mice
| Tissue | Specific Activity (pmol/min/mg protein) |
|---|---|
| Liver | 152 ± 25 |
| Stomach | 148 ± 33 |
| Visceral Fat | 110 ± 22 |
| Ovaries | 95 ± 18 |
| Testes | 88 ± 15 |
| Heart | 15 ± 4 |
| Skeletal Muscle | 12 ± 3 |
Data represents mean ± SEM. Adapted from research on fatty aldehyde dehydrogenase activity using a pyrenedecanal-based assay. nih.gov
Glyceryl Ether Monooxygenase Activity Assessment
Glyceryl ether monooxygenase, also known as alkylglycerol monooxygenase (AGMO), is a tetrahydrobiopterin-dependent enzyme that cleaves the O-alkyl bond of glyceryl ethers. nih.govresearchgate.net This cleavage releases a fatty aldehyde and glycerol. researchgate.net
A novel and highly sensitive assay for this enzyme utilizes the synthetic substrate 1-O-pyrenedecyl-sn-glycerol. nih.gov The activity of glyceryl ether monooxygenase is determined through a coupled-enzyme assay. First, the monooxygenase cleaves 1-O-pyrenedecyl-sn-glycerol to produce pyrenedecanal. nih.gov This intermediate is then converted to the highly fluorescent this compound by fatty aldehyde dehydrogenase. nih.gov The resulting this compound is then quantified by HPLC with fluorescence detection. nih.govnih.gov This assay has demonstrated that glyceryl ether monooxygenase activity is widespread across various rat tissues, a finding that contrasts with earlier beliefs that its activity was primarily restricted to the liver and intestine. nih.gov
The table below summarizes the measured activity of this enzyme in different tissues from male Sprague-Dawley rats.
Glyceryl Ether Monooxygenase Activity in Various Rat Tissues
| Tissue | Specific Activity (pmol/min/mg protein) |
|---|---|
| Liver | 10.20 ± 2.60 |
| Intestine | 5.80 ± 1.50 |
| Adipose | 4.50 ± 1.20 |
| Testes | 3.50 ± 0.67 |
| Brain | 2.81 ± 0.96 |
| Lung | 2.33 ± 1.33 |
| Spleen | 0.88 ± 0.48 |
| Stomach | 0.78 ± 0.31 |
| Skeletal Muscle | 0.57 ± 0.19 |
Data represents mean ± standard deviation from six animals. Adapted from research using a novel assay based on the formation of this compound. nih.gov
Studies of Fatty Acid and Lipid Metabolism
The structural similarity of this compound to natural fatty acids allows it to be utilized by cellular machinery involved in lipid metabolism, making it an effective probe for these pathways.
Biosynthetic Labeling of Cellular Lipids
Pyrene-labeled fatty acids, such as this compound, can be supplied to living cells in culture and are subsequently incorporated into various cellular lipids. nih.gov This biosynthetic labeling allows for the tracking and visualization of lipid transport and metabolism within the cell. The efficiency of incorporation can be influenced by the length of the acyl chain of the pyrene fatty acid. nih.gov Once incorporated, the fluorescently labeled lipids can be separated and quantified using techniques like thin-layer chromatography and HPLC. This approach is a powerful tool for studying the dynamics of lipid trafficking and metabolism in real-time. researchgate.net
Acyl-CoA Synthetase Activity and Specificity
Before a fatty acid can be used in metabolic processes such as beta-oxidation or the synthesis of complex lipids, it must first be "activated". This activation is a two-step process catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS). nih.gov These enzymes convert the fatty acid into a fatty acyl-CoA thioester, a high-energy compound. nih.gov
There are different isoforms of Acyl-CoA synthetases, which are categorized based on their preference for fatty acids of different chain lengths: short, medium, long, and very long-chain. nih.gov Long-chain acyl-CoA synthetases (ACSL) are responsible for activating fatty acids with 12 to 20 carbons. nih.gov For this compound to be incorporated into cellular lipids like phospholipids and triglycerides, it is a metabolic prerequisite that it first be converted to its corresponding acyl-CoA, 10-pyrenedecanoyl-CoA. This activation would be carried out by a long-chain acyl-CoA synthetase that recognizes the fluorescent fatty acid as a substrate. The subsequent utilization of 10-pyrenedecanoyl-CoA in various biosynthetic pathways is what enables the labeling of different lipid species within the cell.
Applications in Nanoscience and Sensor Development
Formation and Characterization of Nanostructured Materials
10-Pyrenedecanoic acid can be incorporated into various nanostructured materials, serving as both a structural component and a fluorescent reporter to characterize the system. Its amphiphilic nature, consisting of a hydrophobic pyrene (B120774) head and a hydrophilic carboxylic acid tail, facilitates its integration into self-assembling systems.
Lipid nanoparticles (LNPs) are self-assembled structures that have garnered significant attention, particularly for drug delivery applications. nih.govresearchgate.netrsc.org These nanoparticles are typically formed from a mixture of lipids, which spontaneously organize in aqueous solutions to form particles with sizes generally in the range of 50-100 nm. researchgate.net The process of self-assembly is central to the formation of these complex nanoparticles. researchgate.netresearchgate.net While the primary components of LNPs are often ionizable lipids, helper lipids, cholesterol, and PEGylated lipids, fluorescent lipid analogs like this compound can be incorporated to study the formation and behavior of these particles. nih.gov
The incorporation of this compound into lipid bilayers allows for the measurement of membrane fluidity and can be used in lipase (B570770) enzyme assays. The pyrene group's fluorescence is sensitive to its local environment, providing insights into the nanoparticle structure and dynamics. This self-assembly can be achieved through various methods, including traditional lipid film hydration and more advanced microfluidic techniques that allow for controlled and reproducible nanoparticle formation. researchgate.netmdpi.com The characterization of these nanoparticles involves determining their size, morphology, and surface charge, often through techniques like dynamic light scattering and electron microscopy. mdpi.comnih.govmdpi.comresearchgate.net
Beyond simple lipid nanoparticles, there is growing interest in the creation of hybrid particles with more complex, non-lamellar internal nanostructures. mdpi.com These structures, such as sponge or hexagonal arrangements (termed spongosomes and hexosomes), can be formed through the self-assembly of lipids combined with the polymerization of alkoxysilanes. mdpi.comelsevierpure.comresearchgate.net This approach creates durable, covalently linked structures that are stable over time, even upon drying or heating. mdpi.comelsevierpure.comresearchgate.net
The formation of these lipid-inorganic hybrid particles relies on precursors, often with unsaturated acyl chains, functionalized with trialkoxysilane headgroups. mdpi.comresearchgate.net The use of unsaturated chains is crucial for the formation of non-lamellar phases. mdpi.comresearchgate.net While direct studies incorporating this compound into these specific hybrid systems are not prevalent, its amphiphilic nature and long acyl chain are analogous to the lipid precursors used. This suggests its potential as a fluorescent probe to investigate the self-assembly and internal environment of these robust nanostructures. The inorganic functionalization effectively fixes the self-assembled lipid structures, preserving their non-lamellar arrangement. mdpi.comelsevierpure.comresearchgate.net
Optochemical Sensor Design and Performance
The intense fluorescence and long lifetime of the pyrene moiety in its excited state make this compound and related compounds excellent candidates for optochemical sensors. The fluorescence is highly sensitive to the presence of quenching molecules, most notably molecular oxygen.
Optical oxygen sensors often operate on the principle of dynamic luminescence quenching. anton-paar.com A luminescent probe, or fluorophore, is excited by a light source. In the absence of a quencher like oxygen, the probe emits light (luminescence) as it returns to its ground state. anton-paar.com When oxygen is present, it can interact with the excited probe, causing a non-radiative decay and thus a decrease (quenching) in the luminescence intensity and lifetime. anton-paar.comrsc.org The degree of quenching is related to the concentration of oxygen.
Pyrene and its derivatives are well-suited for this application due to their high quantum yield and sensitivity to oxygen. researchgate.net this compound can be chemisorbed onto surfaces, such as alumina (B75360) plates, through its carboxyl group to create a sensor film. nih.gov These films exhibit rapid response and recovery times for oxygen detection. nih.gov An optical sensor based on a 1-pyrenedecanoic acid chemisorption film demonstrated high sensitivity, with a reported I₀/I₁₀₀ value of 36.6, where I₀ and I₁₀₀ are the fluorescence intensities in 100% argon and 100% oxygen, respectively. researchgate.net This high sensitivity is a key advantage of using pyrene compounds in oxygen sensors. researchgate.net The quenching process can be described by the Stern-Volmer equation, although non-linear behavior is sometimes observed. nih.govnih.gov
| Parameter | Description | Relevance to this compound Sensors |
| Quenching | A process that decreases the intensity and/or lifetime of fluorescence. | Molecular oxygen is an efficient quencher of pyrene fluorescence, forming the basis of the sensing mechanism. rsc.orgnih.gov |
| Sensitivity (I₀/I₁₀₀) | The ratio of fluorescence intensity in the absence of oxygen to that in 100% oxygen. | A 1-pyrenedecanoic acid film showed a high sensitivity value of 36.6, indicating significant quenching. researchgate.net |
| Response Time | The time taken for the sensor to respond to a change in oxygen concentration. | Sensor films made from 1-pyrenedecanoic acid exhibit rapid response and recovery times. nih.gov |
| Immobilization | Attaching the probe to a solid support. | The carboxylic acid group allows for chemisorption onto surfaces like alumina plates, creating stable sensor films. nih.gov |
To further enhance sensitivity and create more robust sensing systems, pyrene derivatives can be incorporated into nanoparticles. nih.govrsc.orgmdpi.com The high surface-to-volume ratio of nanoparticles allows for a high local concentration of pyrene units on their periphery. acs.orgnih.govresearchgate.net This can lead to the formation of both monomer and excimer emissive species, which can act as independent sensors. acs.orgnih.govresearchgate.net An excimer is a short-lived dimeric molecule formed from an excited state monomer and a ground state monomer, and its emission is at a longer wavelength than the monomer fluorescence.
Advanced Methodological Approaches and Data Analysis
Chromatographic and Mass Spectrometric Techniques for Metabolite Quantification
The quantification of 10-pyrenedecanoic acid and its metabolites within biological matrices is crucial for understanding lipid metabolism and trafficking. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a highly sensitive method for the separation and quantification of pyrene-labeled lipids. nih.gov This technique can resolve a wide range of acylated lipids, from nonpolar cholesteryl esters to polar lysophosphatidylcholines, on a silica (B1680970) column using a gradient elution with a ternary solvent system. nih.gov The high sensitivity of fluorescence detection allows for the detection of pyrenyl lipids at picomole levels. nih.gov
For more detailed structural elucidation and enhanced specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the precise identification and quantification of 10-PDA-containing metabolites. The chromatographic separation reduces the complexity of the sample introduced into the mass spectrometer, minimizing ion suppression effects and enabling the differentiation of isomeric species. Tandem mass spectrometry provides structural information through fragmentation patterns, confirming the identity of the metabolites. While direct infusion mass spectrometry, or "shotgun lipidomics," offers high throughput, the prior separation by LC is often preferred for complex biological samples to ensure accurate quantification and reduce ambiguity.
A typical workflow for the quantification of 10-PDA and its metabolites involves:
Lipid Extraction: Utilizing established methods like the Folch or Bligh-Dyer procedures to extract lipids from cells or tissues.
Chromatographic Separation: Employing reversed-phase or normal-phase HPLC to separate the different lipid classes containing the 10-PDA probe.
Detection and Quantification: Using a fluorescence detector for sensitive detection or a mass spectrometer for both identification and quantification, often with the use of appropriate internal standards for accuracy.
Table 1: Comparison of Chromatographic and Mass Spectrometric Techniques for this compound Analysis
| Technique | Advantages | Disadvantages | Typical Application |
| HPLC-Fluorescence | High sensitivity, relatively low cost. | Limited structural information. | Quantification of total pyrene-labeled lipids. |
| LC-MS/MS | High specificity and sensitivity, provides structural information. | Higher cost and complexity. | Identification and quantification of specific 10-PDA metabolites. |
| Shotgun Lipidomics (Direct Infusion MS) | High throughput, no chromatographic separation needed. | Susceptible to ion suppression, difficulty with isomers. | Rapid screening of lipid profiles. |
Fluorescence-Based Microscopic and Spectroscopic Techniques
The fluorescence properties of this compound are central to its application in microscopic and spectroscopic studies of cellular and model membranes. The pyrene (B120774) moiety can exist as a monomer, which emits light at shorter wavelengths (around 375-400 nm), or as an excimer, which is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity, emitting at a longer wavelength (around 470 nm). abcam.cn The ratio of excimer to monomer (E/M) fluorescence is a sensitive indicator of the probe's local concentration and the fluidity of its environment. abcam.cnnih.gov
Confocal fluorescence microscopy is a powerful tool to visualize the subcellular distribution of 10-PDA. When cells are incubated with 10-PDA, it incorporates into cellular membranes and can be metabolized and stored in lipid droplets. nih.gov Confocal microscopy allows for the optical sectioning of the cell, providing high-resolution images of the probe's localization within different organelles. This technique can be used to study lipid uptake, transport, and the dynamics of lipid droplets in living cells. nih.gov
Fluorescence spectroscopy provides quantitative data on the photophysical properties of 10-PDA in various environments. By measuring the fluorescence emission spectrum, researchers can determine the E/M ratio, which is directly related to the lateral mobility of the probe within a membrane. nih.gov An increase in membrane fluidity leads to a higher rate of diffusion and collision between 10-PDA molecules, resulting in an increased E/M ratio. abcam.cn This technique can be applied to both live cells and model membrane systems like liposomes to study the effects of various factors, such as temperature, cholesterol content, and drug interactions, on membrane dynamics. nih.gov
Advanced spectroscopic techniques that can be employed with 10-PDA include:
Time-Resolved Fluorescence Spectroscopy: This technique measures the fluorescence lifetime of the monomer and excimer species, providing more detailed information about the dynamics of excimer formation and the microenvironment of the probe.
Fluorescence Recovery After Photobleaching (FRAP): In this microscopy-based technique, a specific area of a labeled membrane is bleached with a high-intensity laser, and the recovery of fluorescence in that area is monitored over time. This provides a measure of the lateral diffusion coefficient of the fluorescent probe.
Data Analysis for Membrane Fluidity and Aggregation Phenomena
The quantitative analysis of data obtained from fluorescence experiments with this compound is crucial for deriving meaningful biophysical parameters. The primary metric used to assess membrane fluidity is the excimer-to-monomer (E/M) fluorescence intensity ratio. abcam.cnkarger.com This ratio is calculated from the steady-state fluorescence emission spectrum by dividing the intensity at the peak of the excimer emission (typically around 470 nm) by the intensity at the peak of the monomer emission (around 400 nm). abcam.cn
A higher E/M ratio generally indicates a more fluid membrane, where the increased lateral diffusion of 10-PDA molecules enhances the probability of excimer formation. nih.gov It is important to note that the E/M ratio is not an absolute measure of fluidity but rather a relative indicator that is sensitive to changes in the membrane's physical state. karger.com
The interpretation of the E/M ratio can be complex, as it is influenced by both the rate of diffusion and the local concentration of the probe. nih.gov Therefore, it is essential to carefully control the probe concentration to ensure that the observed changes in the E/M ratio are primarily due to alterations in membrane dynamics rather than variations in probe partitioning. nih.gov
Beyond a simple ratio, more sophisticated models can be applied to analyze time-resolved fluorescence decay data. These models can distinguish between static excimer formation (from pre-aggregated probes) and dynamic, diffusion-controlled excimer formation, providing a more detailed understanding of the probe's behavior and the membrane's properties. nih.gov Some theoretical models suggest that at high concentrations, pyrene can form aggregates in membranes, leading to excimer formation through a static mechanism rather than a purely collisional one. nih.gov
Table 2: Key Parameters in the Analysis of this compound Fluorescence Data
| Parameter | Description | Information Gained |
| Excimer-to-Monomer (E/M) Ratio | The ratio of the fluorescence intensity of the excimer to that of the monomer. | A relative measure of membrane fluidity and probe proximity. abcam.cn |
| Fluorescence Lifetime | The average time the pyrene moiety remains in the excited state before returning to the ground state. | Provides insights into the local environment and quenching processes. |
| Lateral Diffusion Coefficient | A measure of the rate at which the probe moves laterally within the membrane. | A quantitative measure of membrane fluidity, often determined by FRAP. |
Integration of Experimental and Computational Approaches in Research Studies
The combination of experimental data obtained using this compound with computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful synergistic approach to understanding membrane structure and dynamics at an atomic level of detail. nih.govmdpi.com
This is where MD simulations play a crucial role. By creating a computer model of a lipid bilayer containing 10-PDA molecules, researchers can simulate the movements and interactions of every atom in the system over time. mdpi.com These simulations can reveal:
The preferred location and orientation of the pyrene moiety within the membrane. nih.gov
The specific interactions between the probe and different lipid species.
The effect of the probe on the local structure and dynamics of the surrounding lipids. nih.gov
The molecular-level details of how factors like cholesterol affect the behavior of the probe and the membrane.
The insights gained from MD simulations can then be used to interpret experimental data more accurately. For example, simulations can help to understand how the observed changes in the E/M ratio relate to specific changes in the molecular organization of the membrane. Conversely, experimental data can be used to validate and refine the force fields and models used in the simulations, ensuring that they accurately represent the physical system. nih.gov This iterative process of combining experimental measurements with computational modeling leads to a more comprehensive and detailed understanding of the complex interplay between this compound and biological membranes.
Q & A
Basic Research Questions
Q. How is 10-Pyrenedecanoic acid synthesized and derivatized for analytical applications?
- Methodology : this compound is derivatized into its AMPP (N-(4-aminomethylphenyl)-pyridinium) amide using carbodiimide coupling reagents. This reaction achieves >95% yield with minimal side products (e.g., <1% N-acyl urea). Derivatization occurs under mild conditions (60°C, 30 min) without requiring anhydrous or anaerobic environments .
- Application : This derivatization enhances sensitivity in mass spectrometry (MS) by introducing a charged tag, enabling precise detection of lipid mediators like eicosanoids.
Q. What is the role of this compound in fluorescence-based enzyme assays?
- Methodology : In phospholipase A₂ (PLA₂) activity assays, this compound is incorporated into phosphatidylglycerol vesicles. Upon hydrolysis by PLA₂, the released pyrenedecanoic acid binds to albumin (BSA) in the aqueous phase, shifting fluorescence from excimer (membrane-bound) to monomeric states. This real-time fluorescence change quantifies enzyme activity .
- Key Consideration : Excess BSA is required to ensure complete desorption of the fluorophore from membranes, avoiding signal interference.
Advanced Research Questions
Q. How can researchers optimize LC–ESI-MS/MS parameters for quantifying this compound-derived eicosanoid probes?
- Methodology :
- Fragmentation Specificity : Use analyte-specific fragment ions (e.g., m/z = 307 for PGD₂, m/z = 239 for AA) instead of AMPP tag fragments (m/z = 169/183) to avoid cross-contamination during MS/MS analysis .
- LC Optimization : Resolve co-eluting isomers (e.g., 5-HETE vs. 12-HETE) using gradient elution and column chemistries tailored to lipid polarity.
- Data Contradiction : Partially unresolved LC peaks may lead to misassignment of fragments. Validate specificity using isotopically labeled internal standards.
Q. What experimental strategies mitigate side reactions during carbodiimide-mediated derivatization of this compound?
- Methodology :
- Reagent Ratios : Optimize molar ratios of carbodiimide (e.g., EDC), coupling reagent (e.g., NHS), and AMPP to suppress N-acyl urea formation.
- Reaction Monitoring : Use fluorimetric HPLC to track derivatization progress and confirm >95% conversion .
- Troubleshooting : If side products persist, introduce scavengers (e.g., sulfonic acids) or reduce reaction temperature.
Q. How does the fluorescence quenching behavior of this compound impact its utility in membrane studies?
- Methodology :
- Membrane Dynamics : Pyrene’s excimer fluorescence (460–480 nm) reflects probe clustering in lipid bilayers. Monomeric fluorescence (376 nm) indicates dispersal, useful for studying membrane fluidity or enzyme-induced disruption .
- Limitations : High local concentrations of the probe may artificially induce excimer formation, skewing interpretations. Titrate probe-to-lipid ratios to ≤1:100 to minimize artifacts.
Data Analysis and Interpretation
Q. How should researchers handle clustered data from repeated measurements of this compound in longitudinal studies?
- Methodology :
- Statistical Models : Use mixed-effects models to account for within-subject correlations (e.g., multiple lipid extractions from the same sample).
- Validation : Apply sensitivity analyses (e.g., multiple imputation) to assess robustness against missing data .
Comparative and Methodological Challenges
Q. What are the advantages and limitations of this compound compared to other fluorescent fatty acid analogs (e.g., BODIPY® probes)?
- Advantages :
- Pyrene’s large Stokes shift reduces autofluorescence interference.
- AMPP derivatization enables MS-based quantification alongside fluorescence detection .
- Limitations :
- Limited solubility in aqueous buffers requires BSA or lipid carriers.
- Photobleaching risks under prolonged illumination.
Reference Tables
| MS/MS Fragment Ions for this compound-Derived Analytes |
|---|
| Analyte |
| PGD₂ |
| AA |
| 12(S)-HETE |
| LTB₄ |
| Adapted from LC–ESI-MS/MS data |
Key Guidelines for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
